molecular formula C10H10F3NO2 B040499 N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS No. 116332-62-8

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B040499
CAS No.: 116332-62-8
M. Wt: 233.19 g/mol
InChI Key: PAXXRRIUUCZPEU-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the chemical formula C10H10F3NO2. It is a colorless crystalline solid with a molecular weight of 233.19 g/mol . This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate. This intermediate is then reacted with a suitable amine compound under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylbenzamide: Similar structure but lacks the trifluoromethyl group.

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar but with different substituents on the amide nitrogen.

Uniqueness

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Biological Activity

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C10H10F3N2OC_{10}H_{10}F_3N_2O, with a molecular weight of approximately 235.19 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its chemical reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves enzyme inhibition and receptor binding . The trifluoromethyl group is known to enhance binding affinity and selectivity towards specific molecular targets, which can lead to potent biological effects. This property makes the compound particularly valuable in drug design and development.

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can be crucial in therapeutic applications.
  • Antiparasitic Activity : A study explored the compound's activity against Plasmodium falciparum, the causative agent of malaria. It was found that modifications to the benzamide scaffold could enhance potency while reducing human kinase activity, indicating a potential for selective targeting in antimalarial therapies .
  • Anticancer Potential : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also have anticancer properties .

Case Study 1: Antimalarial Activity

In a screening assay for antimalarial activity, compounds derived from the benzamide scaffold demonstrated varying degrees of potency against P. falciparum. One derivative exhibited an EC50 value of 200 nM against the chloroquine-sensitive strain 3D7. Further optimization led to compounds with improved solubility and metabolic stability, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

A recent investigation into quinolone-based diarylamides revealed that similar benzamide derivatives showed promising results in inhibiting cancer cell proliferation across multiple types, including melanoma and breast cancer. The study emphasized the need for further exploration into the structural characteristics that confer enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-Methoxy-N-methylbenzamideLacks trifluoromethyl groupModerate enzyme inhibition
N,N-Dimethyl-3-(trifluoromethyl)benzamideDifferent substituents on amide nitrogenSimilar enzyme inhibition profile
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamideContains chloro groupEnhanced lipophilicity and receptor binding potential

The unique trifluoromethyl group present in this compound distinguishes it from other similar compounds, contributing to its enhanced stability and reactivity.

Properties

IUPAC Name

N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXXRRIUUCZPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555390
Record name N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116332-62-8
Record name N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)-benzoyl chloride (5 mL, 332 mmol), N,O-dimethyl-hydroxylamine hydrochloride (42 g, 431 mmol) and methylene chloride were combined under argon, then cooled in an ice bath. Triethylamine (108 mL, 775 mmol) was added dropwise with stirring over 0.5 h. The contents of the reaction flask were then warmed to room temperature slowly. After 18 h, the reaction suspension was washed successively with 5% potassium bisulfate, sat. sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate then concentrated in vacuo to give Compound 1 as an oil: 82 g, (332 mmol, 100%)
Quantity
5 mL
Type
reactant
Reaction Step One
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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